molecular formula C25H25ClN4O2 B1667440 Bisindolylmaleimide I HCl CAS No. 176504-36-2

Bisindolylmaleimide I HCl

Cat. No.: B1667440
CAS No.: 176504-36-2
M. Wt: 448.9 g/mol
InChI Key: XRAMWNCMYJHGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisindolylmaleimide I (hydrochloride) is a potent and selective inhibitor of protein kinase C (PKC). It is structurally similar to staurosporine and acts as a competitive inhibitor for the ATP-binding site of PKC. This compound is widely used in biochemical research due to its ability to inhibit various isoforms of PKC, including PKCα, PKCβ, PKCγ, PKCδ, and PKCε .

Chemical Reactions Analysis

Bisindolylmaleimide I (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: It can undergo substitution reactions with various reagents to form substituted products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Bisindolylmaleimide I (hydrochloride) has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of PKC and other kinases.

    Biology: It is used to investigate the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis.

    Medicine: It has potential therapeutic applications in the treatment of diseases related to PKC dysregulation, such as cancer and cardiovascular diseases.

    Industry: It is used in the development of new drugs and therapeutic agents targeting PKC

Mechanism of Action

Bisindolylmaleimide I (hydrochloride) exerts its effects by competitively inhibiting the ATP-binding site of PKC. This inhibition prevents the phosphorylation of PKC substrates, thereby modulating various cellular signaling pathways. The molecular targets of this compound include multiple isoforms of PKC, such as PKCα, PKCβ, PKCγ, PKCδ, and PKCε .

Comparison with Similar Compounds

Bisindolylmaleimide I (hydrochloride) is unique due to its high selectivity and potency as a PKC inhibitor. Similar compounds include:

    Staurosporine: A non-selective kinase inhibitor with a broader range of targets.

    Ruboxistaurin: A selective inhibitor of PKCβ with potential therapeutic applications in diabetic retinopathy.

These compounds share structural similarities but differ in their selectivity and potency towards various PKC isoforms.

Biological Activity

Bisindolylmaleimide I Hydrochloride (BIM-I HCl) is a potent and selective inhibitor of protein kinase C (PKC) and has been studied for its diverse biological activities, particularly in cancer research. This article presents a comprehensive overview of its biological activity, including key findings from various studies, mechanisms of action, and potential therapeutic applications.

BIM-I HCl is characterized by its unique bisindolylmaleimide structure, which is crucial for its biological activity. The compound selectively inhibits various isoforms of PKC at low nanomolar concentrations (IC50 ~ 10 nM), while exhibiting higher inhibition concentrations for protein kinase A (PKA) (IC50 ~ 2 µM) . The inhibition of PKC is significant as it plays a critical role in multiple cellular processes, including cell proliferation, differentiation, and apoptosis.

1. Anticancer Properties

BIM-I HCl has demonstrated significant anticancer effects through various mechanisms:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that BIM-I HCl effectively suppresses the proliferation of cancer cells by inducing apoptosis and inhibiting key signaling pathways such as Wnt/β-catenin .
  • Overcoming Multidrug Resistance : Research indicates that BIM-I can overcome multidrug resistance (MDR) in cancer cells by modulating the activity of P-glycoprotein (P-gp), thus enhancing the efficacy of chemotherapeutic agents .

2. Effects on Apoptosis

BIM-I HCl induces apoptosis in various cancer cell lines. The compound activates the intrinsic apoptotic pathway, leading to increased caspase activation and DNA fragmentation . A study reported that treatment with BIM-I resulted in a dose-dependent increase in apoptotic cells, with an IC50 value calculated for different cell lines .

3. Inhibition of Signaling Pathways

BIM-I has been shown to inhibit several signaling pathways:

  • Wnt/β-catenin Pathway : Inhibition of this pathway contributes to its anticancer effects by preventing cell proliferation and promoting apoptosis .
  • STAT3 Signaling : Recent findings suggest that BIM-I can suppress STAT3 activation, further contributing to its anti-proliferative effects in tumor cells .

Case Studies

Several studies have highlighted the biological activity of BIM-I HCl:

StudyFindings
Demonstrated selective inhibition of PKC isozymes, enhancing sensitivity to chemotherapy in MDR cell lines.
Showed that BIM-I induces apoptosis via multiple pathways in various cancer cell lines, including breast and colon cancer.
Investigated the structural diversity of bisindolylmaleimides and their potential as therapeutic agents against protein kinases.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Bisindolylmaleimide I HCl in inhibiting PKC beta?

this compound acts as a competitive ATP-binding site inhibitor of PKC beta, leveraging specific hydrogen bonding and hydrophobic interactions within the enzyme’s active site. This disrupts the conformational dynamics of PKC beta, reducing its substrate phosphorylation efficiency and altering downstream signaling cascades. Experimental validation via kinetic assays (e.g., measuring phosphorylation rates in the presence of ATP analogs) and structural studies (e.g., X-ray crystallography) are recommended to confirm binding modes .

Q. How should researchers design experiments to assess the selectivity of this compound across PKC isoforms?

To evaluate isoform specificity, use parallel enzymatic assays with recombinant PKC isoforms (α, βI, βII, γ, ε) under standardized conditions. Measure IC50 values for each isoform and compare inhibition profiles. For example, related bisindolylmaleimide analogs (e.g., Bisindolylmaleimide X HCl) show isoform-specific IC50 ranges of 8–39 nM, highlighting the importance of structural variations in selectivity. Include positive controls (e.g., isoform-specific inhibitors) and validate findings using cellular models with isoform knockdown/knockout .

Q. What experimental methodologies are critical for ensuring reproducibility in studies involving this compound?

Follow guidelines for rigorous experimental reporting:

  • Concentration ranges : Use dose-response curves (e.g., 0.1–10 µM) to establish efficacy thresholds.
  • Vehicle controls : Account for solvent effects (e.g., DMSO vs. aqueous buffers) on PKC activity.
  • Validation : Replicate key findings across multiple cell lines or primary cultures. Refer to protocols in for detailed methodological transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cellular models (e.g., lung vs. cardiac systems)?

Discrepancies may arise from model-specific factors such as:

  • Cellular context : Differential expression of PKC isoforms or compensatory pathways (e.g., Chk1 in lung models, as seen in ).
  • Off-target effects : Use proteomic profiling (e.g., kinase-wide inhibition assays) to identify unintended targets.
  • Pharmacokinetics : Assess compound stability and intracellular accumulation via LC-MS/MS. Address these by conducting comparative studies with isoform-specific inhibitors and pathway analysis tools (e.g., phospho-proteomics) .

Q. What strategies are recommended for investigating cross-talk between PKC and other signaling pathways (e.g., GSK-3β) using this compound?

this compound exhibits dual inhibition of PKC and GSK-3β (IC50 ~100 nM for GSK-3β). To dissect cross-talk:

  • Co-inhibition studies : Combine with selective GSK-3β inhibitors (e.g., CHIR99021) and monitor pathway activation via Western blot (e.g., β-catenin levels).
  • Time-course experiments : Track temporal changes in phosphorylation events (e.g., CREB, Akt) to identify primary vs. secondary effects.
  • Computational modeling : Predict network interactions using tools like STRING or KEGG .

Q. What are the best practices for in vivo administration of this compound (e.g., dosage, solvents)?

  • Dosage : Preclinical studies in rodents use 10–50 mg/kg (oral, BID) or 10 mg/kg (intravenous), adjusted for bioavailability and toxicity.
  • Solubility : Prepare in 10% DMSO/20% emulphor/70% saline for i.c.v. delivery, as validated in morphine tolerance models ().
  • Pharmacodynamics : Monitor target engagement via tissue-specific PKC activity assays post-administration .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in PKC inhibition data caused by assay conditions?

Standardize variables such as:

  • ATP concentrations : Use Km-adjusted ATP levels to avoid artificial inflation of IC50 values.
  • Cofactor requirements : Include Mg²⁺/Ca²⁺ at physiological concentrations (1–5 mM).
  • Data normalization : Express inhibition as a percentage of vehicle-treated controls. Statistical tools like ANOVA with post hoc tests (e.g., Bonferroni) are critical for multi-group comparisons .

Q. Tables for Key Parameters

Parameter Recommended Value Evidence Source
IC50 for PKC beta8–14 nM
Effective cellular concentration1–10 µM
In vivo dosage (rodent)10–50 mg/kg (oral, BID)

Properties

IUPAC Name

3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2.ClH/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20;/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAMWNCMYJHGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423558
Record name Bisindolylmaleimide I, Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176504-36-2
Record name Bisindolylmaleimide I, Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bisindolylmaleimide I HCl
Bisindolylmaleimide I HCl
Bisindolylmaleimide I HCl
Bisindolylmaleimide I HCl
Bisindolylmaleimide I HCl
Bisindolylmaleimide I HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.